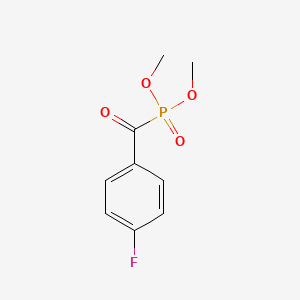

Dimethyl (4-fluorobenzoyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethoxyphosphoryl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOIEPEHIDSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=O)C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551019 | |

| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89198-46-9 | |

| Record name | Dimethyl (4-fluorobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Dimethyl 4 Fluorobenzoyl Phosphonate

Historical Development of Phosphonate (B1237965) Ester Synthesis

The journey to synthesize phosphonate esters, compounds characterized by a direct phosphorus-carbon (P-C) bond, is a cornerstone of organophosphorus chemistry. nih.gov The most significant and enduring method for creating this bond is the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. nih.govjk-sci.comwikipedia.org This reaction traditionally involves the transformation of trivalent phosphite (B83602) esters into pentavalent alkyl phosphonates upon reaction with alkyl halides. nih.govjk-sci.com

Early work in the 19th century laid the groundwork for organophosphate chemistry, distinguishing it from ether chemistry and leading to the synthesis of the first neutral phosphoric acid ester, triethyl phosphate (B84403), in 1848. However, it was the Michaelis-Arbuzov reaction that truly unlocked the widespread synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org Over the decades, this reaction has been adapted and modified, expanding its scope from simple alkyl halides to include acyl halides for the preparation of α-ketophosphonates. jk-sci.comresearchgate.net While the Michaelis-Arbuzov reaction remains a principal method, the 20th and 21st centuries have introduced new strategies, including transition-metal-catalyzed cross-coupling reactions, to form the P-C bond, particularly for arylphosphonates which are generally unreactive under classical Arbuzov conditions. researchgate.netwikipedia.org

Detailed Analysis of Synthetic Routes to Dimethyl (4-fluorobenzoyl)phosphonate

The synthesis of this compound, an α-ketophosphonate, primarily relies on established reactions adapted for its specific precursors.

Michaelis-Arbuzov Reaction Approaches

The most direct and widely utilized method for preparing α-ketophosphonates, including this compound, is the Michaelis-Arbuzov reaction (also known as the Arbuzov reaction). tandfonline.comthieme-connect.de This reaction involves the addition of a trialkyl phosphite, in this case, trimethyl phosphite, to an acyl chloride, 4-fluorobenzoyl chloride. researchgate.nettandfonline.com The reaction is typically exothermic and proceeds by adding the acyl chloride to the phosphite at reduced temperatures (0°C to -10°C) under an inert atmosphere. tandfonline.com The mixture is then stirred at room temperature to ensure the complete release of the alkyl chloride byproduct, yielding the desired acylphosphonate. tandfonline.com

The general reactivity for halides in the Arbuzov reaction is R-I > R-Br > R-Cl, and it is highly effective for acyl halides. jk-sci.comwikipedia.org Yields for the synthesis of 1-oxoalkylphosphonates via the Arbuzov reaction are often in the range of 57–80%. researchgate.net The stability of the resulting α-ketophosphonate is a key factor; those with methyl ester groups, like the target compound, are generally stable. tandfonline.com

Table 1: Michaelis-Arbuzov Reaction for Acyl Phosphonate Synthesis

| Reactant 1 | Reactant 2 | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Trialkyl Phosphite | Acyl Chloride | α-Ketophosphonate | 57-80% | researchgate.net |

| Trimethyl Phosphite | 4-Fluorobenzoyl Chloride | This compound | Not specified | jk-sci.comtandfonline.com |

Phosphorylation of Carboxylic Acid Derivatives (e.g., Acid Chlorides)

This approach is essentially synonymous with the Michaelis-Arbuzov reaction when applied to acyl chlorides. The phosphorylation of 4-fluorobenzoyl chloride with trimethyl phosphite is the key step. jk-sci.com The reaction capitalizes on the high electrophilicity of the carbonyl carbon in the acid chloride. wikipedia.org The trivalent phosphorus atom of the trimethyl phosphite acts as a nucleophile, attacking the carbonyl carbon, which ultimately leads to the formation of the P-C bond and the pentavalent phosphonate product. wikipedia.orgorganic-chemistry.org

An alternative, though less direct, method involves converting a phosphonate diester into a monomethyl alkylphosphoryl chloride, which can then be reacted with an alcohol. google.com However, for the synthesis of an acylphosphonate from an acid chloride, the direct reaction with a phosphite is the most common pathway. jk-sci.comresearchgate.net

Palladium-Catalyzed Phosphonocarbonylation Strategies

For arylphosphonates, where the direct Arbuzov reaction with aryl halides is generally not feasible, palladium-catalyzed cross-coupling reactions provide a powerful alternative. researchgate.net A related, more complex strategy is phosphonocarbonylation, which could theoretically construct this compound from a simpler aryl precursor. This would involve the palladium-catalyzed reaction of an aryl halide, such as 4-fluoroiodobenzene or 4-fluorobromobenzene, with carbon monoxide and a phosphorus nucleophile like dimethyl phosphite.

Mechanistic studies on palladium-catalyzed aminocarbonylation and alkoxycarbonylation provide a framework for this process. nih.gov The catalytic cycle would likely involve:

Oxidative addition of the aryl halide to a Pd(0) complex. nih.govsci-hub.se

Coordination and insertion of carbon monoxide (CO) into the aryl-palladium bond to form an acyl-palladium intermediate. nih.gov

Transmetalation or reaction with the phosphite to form the P-C bond.

Reductive elimination to release the final acylphosphonate product and regenerate the Pd(0) catalyst. nih.gov

Recent developments have shown the feasibility of palladium/phosphine synergistic catalysis for the fluorocarbonylation of potassium aryl/alkyl trifluoroborates, demonstrating the power of palladium in incorporating both a carbonyl group and a functional group in one step. nih.govresearchgate.netbohrium.com While not a direct synthesis of the target molecule, this highlights the potential of palladium catalysis in complex fluorinated molecule synthesis.

Other Novel Synthetic Approaches for Fluorinated Phosphonates

The growing importance of fluorinated compounds has spurred the development of new synthetic methods. springernature.com While not all are directly applied to this compound, they represent potential future pathways.

Aryne-based Reactions : The use of arynes for C-P bond construction offers a mild, transition-metal-free alternative to the Hirao and Arbuzov reactions for preparing aryl-phosphorus compounds. researchgate.netorganic-chemistry.org

Geminal Difunctionalization : Researchers have developed methods for the geminal difunctionalization of α-diazo arylmethylphosphonates to create fluorinated phosphonates. rsc.org

Photoreactions : For certain fluorinated substrates, photoreactions with reagents like tetraethyl pyrophosphite have been used to convert iodides into phosphonites, which are then oxidized to the phosphonate. acs.org

Catalytic Transformations : Novel catalytic methods are continually being developed, such as converting epoxides into fluorinated oxetanes, showcasing new ways to construct complex fluorinated scaffolds. sciencedaily.com These innovative strategies could potentially be adapted for the synthesis of fluorinated acylphosphonates.

Mechanistic Considerations in the Formation of this compound

The formation of this compound via the primary synthetic routes involves distinct, well-studied mechanisms.

Michaelis-Arbuzov Reaction Mechanism: The mechanism for the reaction between trimethyl phosphite and 4-fluorobenzoyl chloride is a two-step process: wikipedia.orgorganic-chemistry.orgucla.edu

Nucleophilic Attack: The reaction begins with a nucleophilic attack by the lone pair of electrons on the trivalent phosphorus atom of trimethyl phosphite on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This forms a highly unstable quasiphosphonium intermediate. nih.govwikipedia.org

Dealkylation: The displaced chloride anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the methyl groups of the phosphonium (B103445) intermediate, displacing the phosphorus-oxygen bond. wikipedia.org This results in the formation of the final pentavalent phosphonate product, this compound, and a molecule of methyl chloride as a byproduct. wikipedia.orgtandfonline.com

This sequence transforms a trivalent phosphorus ester into a pentavalent phosphonate. nih.gov

Palladium-Catalyzed Phosphonocarbonylation Mechanism: The mechanism for a hypothetical palladium-catalyzed synthesis is more intricate and involves a catalytic cycle. nih.govsci-hub.se

Generation of Active Catalyst: An active Pd(0) species is generated in situ from a Pd(II) precursor. sci-hub.se

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-fluoroiodobenzene). This step, involving the cleavage of the carbon-halogen bond, is often the rate-limiting step in the cycle. nih.gov

CO Insertion: A molecule of carbon monoxide coordinates to the resulting arylpalladium(II) complex and then inserts into the palladium-carbon bond, forming an acylpalladium(II) complex. nih.govdiva-portal.org

Nucleophilic Attack/Transmetalation: The phosphorus nucleophile (dimethyl phosphite) attacks the acylpalladium(II) complex. This can occur through various pathways, potentially involving deprotonation of the phosphite and subsequent reaction.

Reductive Elimination: The final step is the reductive elimination of this compound from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Fluorobenzoyl chloride |

| 4-fluoroiodobenzene |

| 4-fluorobromobenzene |

| Trimethyl phosphite |

| Triethyl phosphate |

| Tetraethyl pyrophosphite |

| Methyl chloride |

| Carbon monoxide |

Optimization Strategies for Synthetic Yield and Purity in Phosphonate Synthesis

The efficient synthesis of acylphosphonates, including this compound, is contingent upon the careful optimization of reaction parameters to maximize both product yield and purity. Key strategies revolve around the selection of appropriate reagents, catalysts, solvents, and reaction conditions, as well as the implementation of effective purification methods to mitigate the formation of byproducts.

Optimization efforts in phosphonate synthesis, such as the Michaelis-Arbuzov reaction, often focus on several critical factors:

Catalyst and Reagent Selection: The choice of catalyst can significantly influence reaction rates and yields. For instance, palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl halides have been shown to proceed rapidly. organic-chemistry.org Similarly, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts can produce P-C bonds in high yields at room temperature. organic-chemistry.org The primary synthesis route for acylphosphonates involves the reaction of an acyl chloride (like 4-fluorobenzoyl chloride) with a trialkyl phosphite (such as trimethyl phosphite). The reactivity of the phosphite is a key parameter in this process.

Solvent and Temperature Control: The reaction medium and temperature are crucial for controlling reaction kinetics and minimizing side reactions. Polar aprotic solvents like acetonitrile (B52724) are often effective due to their ability to solubilize reactants. nih.gov Temperature control is vital; for example, some coupling reactions are performed at temperatures as low as -40°C, while others may require heating under reflux for several hours to ensure completion. mdpi.comnih.gov The use of microwave irradiation represents a modern approach to rapidly achieve high yields in phosphonate synthesis. organic-chemistry.org

Control of Side Reactions: A significant challenge in phosphonate synthesis is the prevention of unwanted side reactions. In the McKenna reaction, for instance, N-alkylation can be a competing pathway. nih.gov The purity of the final product is heavily dependent on controlling these secondary reactions. The choice of solvent can play a role in this; for example, using low-boiling point solvents can help remove volatile byproducts like ethyl bromide from the reaction mixture, driving the equilibrium towards the desired product. nih.gov

Purification Techniques: Post-synthesis purification is essential for obtaining high-purity this compound. Column chromatography is a standard method used to separate the desired phosphonate from unreacted starting materials and byproducts. mdpi.com The selection of the stationary and mobile phases for chromatography is optimized based on the polarity of the target compound and its impurities. Recrystallization from a suitable solvent, such as ethanol, can also be employed to achieve high purity. nih.gov

The following tables detail various parameters and their effects on the synthesis, based on findings from related phosphonate syntheses.

Table 1: Influence of Catalysts on Phosphonate Synthesis

| Catalyst System | Reactants | Reaction Type | Typical Yield | Reference |

| Pd(PPh₃)₄ | H-phosphonate diesters + Aryl/vinyl halides | Cross-coupling | Quantitative | organic-chemistry.org |

| Cu₂O | Dialkyl phosphites + Terminal alkynes | C-P Bond Formation | Very Good | organic-chemistry.org |

| Palladium(II) acetate | (1-bromovinyl)phosphonates + Aryl boronic acids | Coupling | Very Good | organic-chemistry.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Enaminone + Diethyl phosphite | Phospha-Michael Addition | 35% | mdpi.com |

Table 2: Effect of Reaction Conditions on Phosphonate Synthesis

| Condition | Method | Reactants | Solvent | Outcome | Reference |

| Microwave Irradiation | Cross-coupling | H-phosphonate diesters + Aryl/vinyl halides | Not specified | Quantitative yield in <10 min | organic-chemistry.org |

| Reflux | Phospha-Michael Addition | Enaminone + Diethyl phosphite | Toluene | 6 hours reaction time | mdpi.com |

| 35 °C | McKenna Reaction | Propargylamide + Triethyl phosphonoacetate | Acetonitrile | Efficient transesterification over 24h | nih.gov |

| -40 °C | Coupling | Ribonucleoside-3'-H-phosphonate | Not specified | Rapid and quantitative coupling | nih.gov |

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve optimal outcomes in terms of both the quantity and quality of the final product.

General Reactivity Profile of Acylphosphonates

Acylphosphonates, including this compound, are primarily recognized for their electrophilic carbonyl carbon, which is activated by the electron-withdrawing phosphonate group. This makes them susceptible to attack by a wide range of nucleophiles. Their reactivity is not limited to simple additions; they can participate in complex rearrangements and act as precursors for other functional groups. squarespace.comnih.gov

The general reactivity of acylphosphonates can be summarized by several key transformations:

Nucleophilic addition to the carbonyl group.

Rearrangement reactions , most notably the phosphonate-phosphate rearrangement. nih.govresearchgate.net

Functioning as acyl anion equivalents under specific conditions. nih.govwikipedia.org

Participation in pericyclic reactions when appropriately unsaturated.

Furthermore, α,β-unsaturated acylphosphonates serve as excellent hydrogen-bond acceptors in organocatalysis, enabling a variety of enantioselective conjugate additions. nih.govresearchgate.net This highlights their versatility as substrates in modern synthetic methodologies.

Nucleophilic Addition Reactions Involving the Carbonyl Moiety

The core of this compound's reactivity lies in the electrophilicity of its carbonyl carbon. This facilitates a diverse array of nucleophilic addition reactions.

Reactions with Organometallic Reagents (e.g., Organoaluminum, Grignard)

The reaction of acylphosphonates with organometallic reagents is a primary method for forming carbon-carbon bonds.

Grignard Reagents: The addition of Grignard and organolithium reagents to dialkyl acylphosphonates typically proceeds via attack at the carbonyl carbon. This initially forms a tetrahedral intermediate which, upon standing or workup, can lead to various products. Research on reactions of dialkyl acylphosphonates with Grignard reagents has shown the formation of α-hydroxyphosphonates as primary products. nih.gov

While specific studies detailing the reaction of this compound with organoaluminum reagents are not prevalent in the surveyed literature, the general behavior of organoaluminum compounds as nucleophiles or Lewis acids suggests they would interact with the electrophilic carbonyl center. dtic.mil

Additions of Other Nucleophiles (e.g., Alcohols, Amines)

A variety of heteroatomic nucleophiles readily add to the carbonyl group of acylphosphonates.

Amines: The reaction of acylphosphonates with α-aminoesters has been studied, revealing that instead of the expected α-iminophosphonates, the reaction often leads to the formation of the corresponding acetamides. squarespace.comrsc.org This outcome suggests that the initial adduct undergoes further transformation, highlighting the complex reactivity of the system. Theoretical studies confirm that the formation of α-iminophosphonates is not thermodynamically favored in these cases. rsc.org

The table below summarizes the outcomes of reactions between diethyl acylphosphonates and various α-aminoesters.

| Acylphosphonate Reactant | Amine Reactant | Primary Product | Reference |

| Diethyl 1-oxomethylphosphonate | α-aminoglycinemethylester | Corresponding acetamide | squarespace.comrsc.org |

| Diethyl 1-oxomethylphosphonate | α-aminoalaninemethylester | Corresponding acetamide | squarespace.comrsc.org |

| Diethyl 1-oxomethylphosphonate | α-aminovalinemethylester | Corresponding acetamide | squarespace.comrsc.org |

| Diethyl 1-oxomethylphosphonate | α-aminophenylalaninemethylester | Corresponding acetamide | squarespace.comrsc.org |

Alcohols: The addition of alcohols to the carbonyl group, often under catalytic conditions, leads to the formation of hemiacetal-like intermediates, which can be precursors to further reactions.

Self-Condensation Reactions

In the absence of other nucleophiles, acylphosphonates can undergo self-condensation, a reaction analogous to the benzoin (B196080) condensation. frontiersin.org This process is typically catalyzed by nucleophiles like the cyanide ion. The reaction of benzoyl dialkyl phosphonates in the presence of a cyanide catalyst yields tertiary O-protected α-hydroxyphosphonates. frontiersin.org

The proposed mechanism involves the initial nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by a phosphonate-phosphate rearrangement to generate an acyl anion equivalent. This anion then attacks a second molecule of the acylphosphonate. A subsequent 1,4-phosphate migration results in the final tertiary O-protected α-hydroxyphosphonate product. frontiersin.org

Transacylation and Phosphoryl Transfer Processes

Transacylation involves the transfer of the acyl group from the phosphonate to another nucleophile. This process is intrinsically linked to the reactivity of the carbonyl group. In the presence of a suitable nucleophile, the acylphosphonate can act as an acylating agent. For instance, unsaturated acylphosphonates have been shown to function as masked ester or amide equivalents; after an initial conjugate addition, a second nucleophile can be introduced, leading to the in-situ generation of ester or amide structures. nih.govresearchgate.net This demonstrates a form of transacylation where the phosphonate moiety is ultimately replaced.

Phosphoryl transfer, the movement of the phosphoryl group [P(O)(OR)₂], is a fundamental reaction in bio-organic chemistry. nih.govfrontiersin.org In the context of acylphosphonates, this process is most prominently observed during the phosphonate-phosphate rearrangement, which is discussed in detail in the following section. This rearrangement can be viewed as an intramolecular phosphoryl transfer from carbon to oxygen. researchgate.net The mechanism of phosphoryl transfer reactions can range from highly dissociative, proceeding through a metaphosphate-like transition state, to associative, involving the formation of a pentavalent phosphorane intermediate. squarespace.comfrontiersin.org

Role as an Acyl Anion Equivalent and in Phosphonate-Phosphate Rearrangements

One of the most significant aspects of acylphosphonate reactivity is their ability to function as acyl anion equivalents, a concept known as "umpolung" or polarity reversal. nih.govnih.gov Normally, the carbonyl carbon is an electrophile. However, under specific conditions, acylphosphonates can generate a species that behaves as a nucleophilic acyl anion.

This transformation is achieved through the phosphonate-phosphate rearrangement . nih.govresearchgate.net The reaction is typically initiated by a nucleophile, such as a cyanide ion, attacking the carbonyl carbon of the acylphosphonate. nih.gov This addition leads to a tetrahedral intermediate which then undergoes a rearrangement where the phosphonate group migrates from the carbon to the oxygen atom, expelling the cyanide and forming an enol-phosphate-like species. This intermediate is effectively a masked acyl anion. nih.govfrontiersin.org

These generated acyl anion equivalents are potent nucleophiles that can react with various electrophiles. A key application is in cross-benzoin reactions, where the acyl anion adds to an aldehyde, leading to the formation of α-hydroxy ketones. nih.govnih.gov This method allows for the synthesis of a wide variety of aromatic-aromatic, aromatic-aliphatic, and aliphatic-aromatic benzoin-type products. researchgate.net The reaction of a benzoylphosphonate-derived acyl anion with a potent electrophile like 2,2,2-trifluoroacetophenone (B138007) has been shown to produce the corresponding coupling product in high yield. nih.govresearchgate.net

The phosphonate-phosphate rearrangement is a cornerstone of the synthetic utility of acylphosphonates, providing a practical route to generate acyl anion synthons for carbon-carbon bond formation. nih.gov

Reductive Deoxygenation Pathways of Acylphosphonates

The reductive deoxygenation of acylphosphonates, including this compound, represents a significant transformation, leading to the formation of the corresponding phosphonates. While specific studies on the reductive deoxygenation of this compound are not extensively detailed in the literature, the general mechanisms for the reductive cleavage of related compounds provide insight into potential pathways. numberanalytics.com These reactions typically involve the reduction of the carbonyl group and subsequent cleavage of the C-P bond.

Reductive cleavage reactions can proceed through several mechanisms, including hydrogenolysis, dissolving metal reductions, and electrochemical methods. numberanalytics.com In the context of acylphosphonates, a plausible pathway involves the initial reduction of the carbonyl group to a hydroxyl group, forming an α-hydroxyphosphonate intermediate. This intermediate can then undergo further reduction to cleave the C-P bond, a process that can be influenced by the reaction conditions and the nature of the reducing agent. For instance, theoretical studies on the acid-catalyzed C-P bond cleavage of α-aminophosphonates suggest a multi-step process involving protonation and subsequent bond scission. nih.gov A similar acid-catalyzed mechanism could be envisioned for the cleavage of the α-hydroxyphosphonate intermediate derived from this compound.

Another potential pathway involves the direct reductive cleavage of the carbon-phosphorus bond. This type of transformation is fundamental in organic synthesis for the formation of C-H bonds from C-P bonds. The specific conditions required for such a direct deoxygenation of an acylphosphonate would likely involve potent reducing agents capable of cleaving the relatively stable C-P bond. The choice of reductant and catalyst would be crucial in directing the reaction towards deoxygenation rather than other possible transformations of the carbonyl and phosphonate groups.

Influence of the 4-Fluorophenyl Moiety on Reactivity and Reaction Selectivity

The presence of a 4-fluorophenyl group significantly influences the reactivity of this compound. The fluorine atom is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution by reducing its electron density. studymind.co.uk This deactivation makes the aromatic ring less susceptible to attack by electrophiles. studymind.co.uk

The electron-withdrawing nature of the 4-fluorophenyl group has a pronounced effect on the electrophilicity of the adjacent carbonyl carbon. By pulling electron density away from the carbonyl group, the fluorine atom makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. studypug.com This enhanced electrophilicity can influence the rates and outcomes of reactions involving nucleophilic addition to the carbonyl group. In the context of reaction selectivity, the electronic properties of the 4-fluorophenyl group can direct the course of a reaction. For example, in reactions with multiple potential sites for nucleophilic attack, the increased electrophilicity of the carbonyl carbon would likely favor addition at this position.

Furthermore, the electron-withdrawing effect of the 4-fluorophenyl group can stabilize anionic intermediates that may form during a reaction. This stabilization can affect the transition state energies and, consequently, the reaction kinetics and product distribution. The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of benzene derivatives, and the positive σ value for a para-fluoro substituent indicates its electron-withdrawing character. msu.edu This principle can be applied to predict the relative reactivity of this compound compared to its unsubstituted or electron-donating group-substituted counterparts.

Catalytic Applications in Organic Transformations

While there is no direct evidence in the reviewed literature of this compound itself acting as a catalyst, its structure suggests its potential as a substrate or precursor in various catalytic organic transformations. Acylphosphonates, in general, are recognized as valuable building blocks in organic synthesis. nih.gov

The phosphonate moiety can act as a coordinating ligand for metal catalysts. The synthesis of phosphonate-containing ligands for use in catalysis is an active area of research. ncl.ac.uk Therefore, this compound could potentially be modified to create novel ligands for a range of catalytic reactions, including cross-coupling and asymmetric transformations.

As a substrate, this compound can participate in various catalytic reactions. For instance, catalytic reductions of the carbonyl group can lead to the formation of α-hydroxyphosphonates, which are themselves valuable synthetic intermediates. Furthermore, the C-P bond could potentially be cleaved under catalytic conditions to generate other functional groups. The development of catalytic methods for the transformation of white phosphorus into organophosphorus compounds highlights the ongoing interest in creating efficient routes to molecules like this compound and their derivatives. nih.govresearchgate.net The catalytic transformation of benzylic carboxylates and carbonates, which share some structural similarities with the benzoyl portion of the molecule, further suggests the potential for developing catalytic reactions involving the cleavage or modification of the bonds adjacent to the aromatic ring. capes.gov.br

The reactivity of the carbonyl group in acylphosphonates allows them to serve as effective hydrogen-bond acceptors in organocatalysis, enabling highly stereoselective conjugate additions. nih.gov This suggests that this compound could be a suitable substrate in such organocatalytic reactions, where the chiral catalyst would coordinate to the acyl phosphonate and direct the approach of a nucleophile.

Potential Reactivity and Applications

The structure of Dimethyl (4-fluorobenzoyl)phosphonate features several reactive sites, making it a potentially versatile synthetic intermediate.

Carbonyl Group Reactivity : The ketone functionality is electrophilic and susceptible to nucleophilic attack. It can react with various nucleophiles, and the resulting adducts can be further transformed. For example, reduction of the carbonyl group would lead to α-hydroxyphosphonates, a class of compounds with known biological activities. mdpi.com

Phosphonate (B1237965) Moiety : The phosphonate group is a key functional handle. It is known that acylphosphonates can be converted into alkyl phosphonates via reductive deoxygenation. nih.gov Furthermore, the phosphonate esters can be hydrolyzed to the corresponding phosphonic acid, which is a crucial functional group in the design of enzyme inhibitors and other bioactive molecules, acting as a stable mimic of phosphate (B84403) or carboxylate groups. researchgate.net

Fluorinated Aromatic Ring : The 4-fluorophenyl group influences the electronic properties of the molecule. The fluorine atom is a weak deactivator for electrophilic aromatic substitution but directs incoming electrophiles to the ortho position. More significantly, it can potentially participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization of the aromatic ring.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Dimethyl 4 Fluorobenzoyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and spatial relationships. For Dimethyl (4-fluorobenzoyl)phosphonate, a suite of one- and two-dimensional NMR experiments is employed to assign the signals of all proton, carbon, phosphorus, and fluorine nuclei.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the aromatic protons of the 4-fluorophenyl group are expected to appear as two distinct multiplets due to coupling with each other and with the fluorine atom. The methoxy (B1213986) protons on the phosphonate (B1237965) group typically appear as a doublet due to coupling with the phosphorus-31 nucleus.

The expected signals are:

Aromatic Protons (AA'BB' system): The protons ortho to the carbonyl group (H-2, H-6) and those meta to the carbonyl group (H-3, H-5) form a complex splitting pattern. They are anticipated to resonate in the downfield region, typically between 7.0 and 8.2 ppm.

Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups are expected to produce a single signal, split into a doublet by the ³J(P,H) coupling. This signal is typically found around 3.9 ppm. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to C=O) | ~8.1 - 8.2 | dd (doublet of doublets) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 5-6 Hz |

| Aromatic H (meta to C=O) | ~7.1 - 7.2 | t (triplet, appears as dd) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-9 Hz |

| Methoxy (CH₃) | ~3.92 | d (doublet) | ³J(P,H) ≈ 11.4 Hz rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the molecule's symmetry, seven distinct carbon signals are expected. The chemical shifts are influenced by electronegative atoms (O, F) and the phosphorus atom, with characteristic couplings (J(C,P) and J(C,F)) providing crucial structural confirmation.

Expected signals include:

Carbonyl Carbon (C=O): This carbon is highly deshielded and coupled to the phosphorus atom, appearing far downfield.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to fluorine (C-4) will show a large one-bond coupling constant (¹J(C,F)). Other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to both fluorine and phosphorus.

Methoxy Carbons (-OCH₃): A single signal is expected for the two equivalent methoxy carbons, showing coupling to the phosphorus atom (²J(C,P)).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Coupling(s) |

|---|---|---|

| C=O | ~190 - 195 | ¹J(C,P) |

| C-1 (ipso to C=O) | ~132 | ²J(C,P), ³J(C,F) |

| C-2, C-6 (ortho to C=O) | ~131 | ³J(C,P), ²J(C,F) |

| C-3, C-5 (meta to C=O) | ~116 | ⁴J(C,P), ³J(C,F) |

| C-4 (ipso to F) | ~166 | ¹J(C,F) ≈ 255 Hz, ⁴J(C,P) rsc.org |

| -OCH₃ | ~55 | ²J(C,P) ≈ 6 Hz amazonaws.com |

Phosphorus-31 (³¹P) NMR Spectroscopy: Elucidation of the Phosphonate Environment

³¹P NMR is a highly specific technique that provides direct insight into the chemical environment of the phosphorus atom. researchgate.net The chemical shift of the phosphorus nucleus in acylphosphonates is characteristic. For this compound, a single resonance is expected in the ³¹P NMR spectrum. The precise chemical shift is sensitive to the electronic nature of the attached benzoyl group. nih.gov In related acyl phosphonates, this signal typically appears in the range of -2 to -5 ppm relative to a phosphoric acid standard. rsc.org The signal may exhibit coupling to the fluorine atom (⁵J(P,F)) and aromatic protons, although these couplings can sometimes be too small to resolve.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Fluorine Environment and Coupling Constants

¹⁹F NMR is an essential tool for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nih.govslideshare.net In this compound, a single ¹⁹F resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift is a sensitive probe of the electronic environment. For a fluorine atom para to an electron-withdrawing group like a carbonyl, the signal is typically found in the range of -100 to -115 ppm relative to CFCl₃. rsc.orgcolorado.edu This signal will be split into a multiplet, primarily a triplet of triplets, due to coupling with the ortho- and meta-protons on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure by mapping out the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, it would show a clear correlation between the ortho- and meta-protons on the 4-fluorophenyl ring, confirming their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It would definitively link the proton signals of the methoxy and aromatic groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

From the methoxy protons (-OCH₃) to the methoxy carbon and the phosphorus atom.

From the aromatic protons (H-2, H-6) to the carbonyl carbon (C=O) and other aromatic carbons (C-1, C-3, C-4).

This confirms the connection of the dimethyl phosphonate moiety to the carbonyl carbon of the 4-fluorobenzoyl group.

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show several key absorption bands that confirm the presence of its main structural features. The most diagnostic vibrations include the stretching of the carbonyl (C=O) and phosphoryl (P=O) groups. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to weak intensity. |

| Aliphatic C-H Stretch | -OCH₃ | 3000 - 2850 | Medium intensity. |

| C=O Stretch (Ketone) | Ar-C=O-P | 1680 - 1660 | Strong, sharp band in IR. Conjugation and attachment to phosphorus lower the frequency. |

| Aromatic C=C Stretch | Aromatic Ring | 1600, 1500, 1450 | Multiple bands of variable intensity. |

| P=O Stretch | Phosphonate | 1280 - 1250 | Very strong, characteristic band in IR. nist.gov |

| C-F Stretch | Ar-F | 1240 - 1100 | Strong intensity. |

| P-O-C Stretch | Phosphonate Ester | 1050 - 1020 | Strong, broad band, often split. nist.govspectrabase.com |

The combination of a strong carbonyl absorption around 1670 cm⁻¹ and a very strong phosphoryl absorption near 1260 cm⁻¹ provides powerful evidence for the acylphosphonate structure. Further bands corresponding to the aromatic ring, C-F bond, and P-O-C linkages solidify the structural assignment. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₁₀FO₄P), the molecular weight is confirmed as 232.14 g/mol . nih.gov In a mass spectrometer, the molecule is ionized to produce a molecular ion, [M]⁺, which then undergoes fragmentation into smaller, characteristic ions.

The fragmentation of this compound is expected to follow pathways dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The bond between the carbonyl carbon and the phosphorus atom is a likely point of initial cleavage. Key predicted fragmentation pathways include:

Formation of the 4-fluorobenzoyl cation: Cleavage of the C-P bond would result in the formation of the 4-fluorobenzoyl cation ([C₇H₄FO]⁺) at a mass-to-charge ratio (m/z) of 123. This is often a stable and prominent peak for benzoyl compounds.

Formation of the dimethyl phosphonate radical cation: The other part of the initial cleavage would be the dimethyl phosphonate radical, which could also be observed.

Loss of methoxy groups: The dimethyl phosphonate moiety can undergo sequential loss of methoxy radicals (•OCH₃) or formaldehyde (B43269) (CH₂O), leading to fragments at various lower m/z values.

Formation of the fluorophenyl cation: Loss of a carbonyl group (CO) from the 4-fluorobenzoyl cation would yield the fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

A summary of the expected major fragment ions in the mass spectrum of this compound is presented in the table below.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| 4-fluorobenzoyl cation | [C₇H₄FO]⁺ | 123 |

| fluorophenyl cation | [C₆H₄F]⁺ | 95 |

| dimethyl phosphonate cation | [C₂H₆O₃P]⁺ | 109 |

This table represents predicted fragmentation patterns based on the chemical structure and common fragmentation pathways of related compounds.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available in the reviewed literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide invaluable insights into the molecule's conformation, as well as the nature of the intermolecular forces that govern its crystal packing.

Should a suitable single crystal of this compound be analyzed, the resulting data would reveal how the individual molecules are arranged in the crystal lattice. The analysis would focus on identifying and characterizing the various non-covalent interactions that stabilize the crystal structure. Given the functional groups present in the molecule, several types of intermolecular interactions would be anticipated:

Dipole-Dipole Interactions: The polar carbonyl (C=O) and phosphoryl (P=O) groups would be expected to engage in significant dipole-dipole interactions, orienting the molecules in a head-to-tail or other ordered arrangement to maximize electrostatic attraction.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to play a crucial role in the crystal packing. The hydrogen atoms of the methyl and phenyl groups can act as weak donors, interacting with the oxygen atoms of the carbonyl and phosphoryl groups, and the fluorine atom of neighboring molecules.

π-π Stacking: The presence of the 4-fluorophenyl ring suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant contributor to the cohesive energy of aromatic crystals.

A comprehensive analysis of these interactions provides a deeper understanding of the supramolecular chemistry of the compound.

The X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. A key aspect of the conformational analysis would be the determination of the torsion angle between the plane of the 4-fluorophenyl ring and the carbonyl group. This would reveal the extent of conjugation and steric hindrance between these two moieties.

Furthermore, the conformation of the dimethyl phosphonate group would be of interest. The rotation around the C-P bond and the orientation of the two methoxy groups would be precisely defined. This solid-state conformation represents the molecule's lowest energy state within the crystal lattice, providing a crucial benchmark for computational chemistry models and for understanding its reactivity and physical properties.

Computational and Theoretical Investigations of Dimethyl 4 Fluorobenzoyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to find the minimum energy conformation, which corresponds to the most stable molecular structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like Dimethyl (4-fluorobenzoyl)phosphonate, DFT calculations are typically employed to optimize the molecular geometry, predicting key bond lengths, bond angles, and dihedral angles. conicet.gov.arresearchgate.net Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311G(d,p) or larger, are commonly used to model organophosphorus and fluorinated aromatic compounds. mdpi.commdpi.com

The optimized geometry provides a detailed picture of the molecule's shape. For instance, the planarity of the fluorophenyl ring and the tetrahedral arrangement around the phosphorus atom can be precisely described. These theoretical structures are often validated by comparing the calculated parameters with experimental data obtained from X-ray crystallography, where available. conicet.gov.ar

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

|---|---|---|

| Bond Lengths (Å) | ||

| P=O | 1.48 Å | |

| P-C | 1.85 Å | |

| C=O (carbonyl) | 1.22 Å | |

| C-F | 1.35 Å | |

| P-OCH₃ | 1.59 Å | |

| **Bond Angles (°) ** | ||

| O=P-C | 115.0° | |

| O=P-O | 118.0° | |

| P-C=O | 119.5° | |

| C-C-F | 119.0° |

Note: These values are illustrative examples based on typical DFT results for similar functional groups and are not from a specific published study on this exact molecule.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. researchgate.netresearchgate.net While often more computationally demanding than DFT, they can provide important benchmark data for molecular geometries and energies. conicet.gov.arresearchgate.net For this compound, ab initio calculations would serve to confirm the ground state geometry and electronic structure predicted by DFT methods, offering a higher level of theoretical verification.

Conformational Analysis and Rotational Barriers

The flexibility of this compound arises from the possible rotation around its single bonds, particularly the P-C(O) bond and the C(O)-phenyl bond. Conformational analysis is a computational technique used to explore these different spatial arrangements (conformers) and their relative energies. osti.gov

This is typically done by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated in steps, and the energy of the molecule is calculated at each step. nsf.gov The resulting plot of energy versus dihedral angle reveals low-energy stable conformers (minima) and the energy barriers (maxima) that separate them. researchgate.net For this molecule, analysis would identify the most stable arrangement of the dimethyl phosphonate (B1237965) group relative to the 4-fluorobenzoyl group and quantify the energy required for rotation, which influences the molecule's dynamic behavior in solution. osti.govnsf.gov

Table 2: Illustrative Conformational Analysis Results

| Conformer | Dihedral Angle (O=P-C=O) | Relative Energy (kcal/mol) | Barrier to Rotation (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | ~5-7 |

| Syn-periplanar | ~0° | ~2-4 |

Note: Values are illustrative, based on studies of similar aromatic ketones and phosphonates, indicating that steric hindrance typically makes the anti-conformer more stable.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. aimspress.comsemanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. aimspress.comsemanticscholar.org For this compound, the electron-withdrawing nature of the fluorine atom and the benzoyl group is expected to lower the LUMO energy, influencing its electronic behavior. nih.govsemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / 2η

Electrophilicity Index (ω) = χ² / 2η

These descriptors quantify the molecule's tendency to accept or donate electrons. conicet.gov.armdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution. In these maps, red regions indicate negative electrostatic potential (nucleophilic sites, e.g., around the carbonyl and phosphoryl oxygens), while blue regions indicate positive potential (electrophilic sites).

Note: These values are representative examples for a stable organic molecule with electron-withdrawing groups.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. For the synthesis of this compound, which can be formed via a Michaelis-Arbuzov type reaction, theoretical modeling can map out the entire reaction pathway. nih.govorganic-chemistry.org This involves identifying the structures of reactants, intermediates, transition states (TS), and products. chemrxiv.orgwikipedia.org

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations are used to locate the precise geometry of the TS and calculate its energy. chemrxiv.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants with the products. wikipedia.org This analysis provides the activation energy (Ea) of the reaction, which is crucial for understanding reaction kinetics and predicting how changes in substituents might affect the reaction rate. rsc.orgbeilstein-journals.org

Spectroscopic Property Prediction from Computational Models

Theoretical models are widely used to predict various types of spectra, which can be invaluable for interpreting and assigning experimental data.

Vibrational Spectroscopy (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), DFT can predict the vibrational frequencies and intensities of a molecule. prime-avenue.com These calculated frequencies for this compound can be compared to experimental infrared (IR) and Raman spectra, allowing for a confident assignment of specific spectral bands to the vibrations of functional groups like C=O, P=O, C-F, and P-O-C. vub.beresearchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, uniform scaling factors can be applied to achieve excellent agreement. researchgate.net

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P, ¹⁹F). nih.gov Theoretical prediction of the full NMR spectrum can help in assigning peaks in complex experimental spectra and confirming the molecular structure. vub.be

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Typical Experimental Range | Illustrative Calculated (Scaled) |

|---|---|---|---|

| C=O Stretch | Carbonyl | 1670-1690 | 1680 |

| P=O Stretch | Phosphoryl | 1240-1260 | 1250 |

| C-F Stretch | Aryl-Fluoride | 1210-1250 | 1230 |

| P-O-C Stretch | Phosphonate Ester | 1020-1050 | 1035 |

Note: Calculated values are illustrative and represent typical accuracy after applying a standard scaling factor.

Applications and Synthetic Utility of Dimethyl 4 Fluorobenzoyl Phosphonate in Organic Synthesis

Precursor in the Synthesis of α-Hydroxyphosphonates

Dimethyl (4-fluorobenzoyl)phosphonate serves as a key starting material for the synthesis of α-hydroxyphosphonates. These compounds are of significant interest due to their diverse biological activities and their role as versatile synthetic intermediates. nih.govresearchgate.net The primary method for converting acylphosphonates to α-hydroxyphosphonates is through the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl group. nih.govacs.org

In the case of this compound, the carbonyl group is highly electrophilic, facilitating its reaction with nucleophiles. The addition of dimethyl phosphite across the carbonyl bond, typically catalyzed by a base like triethylamine, leads to the formation of Dimethyl (1-hydroxy-1-(4-fluorophenyl)methyl)phosphonate. acs.orgnih.gov The reaction is generally efficient and can be performed under mild conditions. nih.gov Recent advancements have focused on developing greener synthetic protocols for the Pudovik reaction, minimizing solvent use and simplifying purification procedures. acs.orgnih.gov

The resulting α-hydroxyphosphonates are not merely end products; they are versatile intermediates that can be further modified. nih.govresearchgate.net The hydroxyl group can undergo O-alkylation or O-acylation, and oxidation of the α-hydroxyphosphonate can regenerate a ketophosphonate. nih.govresearchgate.net Furthermore, the hydroxyl group can be substituted, for instance, by a halogen or an amino group, opening pathways to other classes of potentially bioactive organophosphorus compounds. nih.govresearchgate.net

Table 1: Synthesis of α-Hydroxyphosphonates via Pudovik Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| This compound | Dimethyl phosphite | Base (e.g., Triethylamine) | Dimethyl (1-hydroxy-1-(4-fluorophenyl)methyl)phosphonate | Efficient conversion of an acylphosphonate to an α-hydroxyphosphonate. acs.orgnih.gov |

Reagent in the Generation of Fluoro-containing Carbonyl Compounds and Other Organofluorine Building Blocks

The presence of a fluorine atom on the benzoyl group of this compound makes it a valuable reagent for the synthesis of other organofluorine compounds. nih.gov The synthesis of fluorinated organic molecules is of great importance, as the introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. nih.gov

A notable application of aroylphosphonates, including the fluorinated analog, is in the synthesis of gem-difluoroolefins. Research has shown that the reaction of benzoyl phosphonates with trifluoromethyltrimethylsilane (CF3TMS) in the presence of a base does not yield the simple trifluoromethyl addition product. Instead, it initiates a cascade reaction involving a phosphonate-phosphate rearrangement, which ultimately leads to the formation of 1-aryldifluoroethenyl phosphates. acs.org These vinyl phosphates are valuable synthetic intermediates. For example, they can be readily hydrolyzed under acidic conditions to yield 2,2-difluoro-1-phenylethanone, a fluorinated ketone. acs.org This transformation demonstrates the utility of this compound as a precursor to other fluorinated carbonyl compounds, which are themselves important building blocks in organic synthesis.

Table 2: Synthesis of Fluoro-containing Compounds

| Starting Material | Reagent | Product Type | Significance |

|---|---|---|---|

| Benzoyl Phosphonates | CF3TMS | 1-Aryldifluoroethenyl Phosphates | Provides access to gem-difluoroolefins via a phosphonate-phosphate rearrangement. acs.org |

Role as a Building Block for Complex Organic Molecules

Phosphonates are recognized as important building blocks in the assembly of complex organic molecules and natural products. rsc.orgresearchgate.net Their utility is often demonstrated in carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons olefination. Acylphosphonates such as this compound offer a reactive handle that can be exploited in various synthetic strategies.

The phosphonate (B1237965) moiety can be used to construct key structural motifs found in a wide range of biologically active compounds, including cyclopentenones, which are precursors to prostaglandins (B1171923) and antibiotics. rsc.orgresearchgate.net Synthetic strategies often involve the generation of a phosphonate-stabilized carbanion, which can then react with various electrophiles. rsc.org While specific examples detailing the incorporation of this compound into a total synthesis are not prevalent in the literature, its structure is well-suited for such applications. The 4-fluorobenzoyl group could be carried through several synthetic steps to be part of a final complex target, or the acylphosphonate functionality could be used to build a key fragment of the molecule. The development of modular syntheses using versatile building blocks is a cornerstone of modern organic chemistry, allowing for the construction of libraries of complex molecules from common starting materials. nih.gov

Application in Specific Reaction Types (e.g., [2+2+2] Cycloadditions, Homoenolate Additions)

This compound and related acylphosphonates have been shown to participate in sophisticated cycloaddition and addition reactions, highlighting their utility in advanced organic synthesis.

[2+2+2] Cycloadditions: Rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the construction of carbo- and heterocyclic rings. It has been demonstrated that acylphosphonates can serve as effective coupling partners in these transformations. researchgate.net Specifically, a cationic rhodium(I) complex can catalyze the cycloaddition of 1,6- and 1,7-diynes with acylphosphonates to produce highly substituted aromatic phosphonates. researchgate.netnih.gov This reaction provides a direct route to complex aromatic systems bearing a phosphonate group, which can be valuable for further functionalization. nih.gov The ability to control the assembly of multiple components in a single step makes this an efficient strategy for building molecular complexity. researchgate.net

Homoenolate Additions: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. One such application is in the generation of homoenolate equivalents from α,β-unsaturated aldehydes. These reactive intermediates can then participate in annulation reactions. Acylphosphonates have been successfully employed as electrophilic partners in these NHC-catalyzed [3+2] annulation processes. nih.gov The reaction between an α,β-unsaturated aldehyde and an acylphosphonate, in the presence of a suitable NHC catalyst, leads to the formation of γ-butyrolactones in good yield and high stereoselectivity. nih.gov This transformation is particularly notable as it overcomes the steric challenge posed by the acylphosphonate to achieve a highly organized transition state, often rationalized by hydrogen bonding interactions. nih.gov

Table 3: Specific Reaction Applications

| Reaction Type | Reagents | Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Acylphosphonate + α,ω-Diyne | Cationic Rhodium(I) complex | Aromatic Phosphonates | Efficient construction of complex aromatic systems. researchgate.netnih.gov |

Design and Utility as Phosphate (B84403) Bioisosteres in Chemical Probes for Biological Systems (excluding medicinal applications)

In chemical biology, small molecule chemical probes are essential tools for interrogating biological systems, elucidating protein function, and validating targets. researchgate.netrsc.org The design of effective probes often requires mimicking natural substrates or ligands. The phosphonate group is a well-established bioisostere for the phosphate group, which is ubiquitous in biology. nih.gov Phosphonates are structurally similar to phosphates but are resistant to enzymatic hydrolysis, making them ideal for creating stable chemical probes.

This compound can be considered a precursor for designing such probes. The aroylphosphonate moiety can be chemically modified to resemble a phosphorylated natural ligand. The key feature is the replacement of a labile P-O-C linkage in a phosphate ester with a stable P-C bond in a phosphonate. This stability allows the probe to bind to its target protein without being degraded, enabling researchers to study binding events, enzyme mechanisms, or cellular localization. nih.gov

The fluorine atom can also be a useful feature in a chemical probe. It can be used as a reporter for ¹⁹F NMR studies, providing a sensitive and background-free signal to monitor the probe's interaction with its biological target. The combination of a stable phosphonate bioisostere and a fluorine label makes this compound an attractive starting point for the rational design of sophisticated chemical probes for exploring biological systems, outside the context of direct medicinal applications.

Future Research Directions and Emerging Opportunities for Dimethyl 4 Fluorobenzoyl Phosphonate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemical research. For Dimethyl (4-fluorobenzoyl)phosphonate, future research should prioritize moving beyond traditional methods, which often involve harsh reagents and produce significant waste.

Emerging strategies focus on "green" chemistry principles. One promising avenue is the use of electrochemical oxidative dehydrogenative coupling, a method that has been successfully applied to other acyl phosphates. rsc.org This technique offers a metal-free and oxidant-free pathway under mild conditions, potentially using electricity as a clean oxidant. rsc.orgresearchgate.net Another sustainable approach involves catalysis with recyclable systems, such as the ionic liquid choline (B1196258) hydroxide, which has proven effective for synthesizing other phosphonates under solvent-free conditions. rsc.org The use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, presents an innovative and green alternative for promoting the hydrophosphonylation reactions needed to form such compounds. mdpi.com Research could also explore the use of polyethylene (B3416737) glycol (PEG) in combination with simple catalytic systems like KI/K2CO3, which has been shown to be an effective and benign medium for producing benzyl (B1604629) phosphonates at room temperature. frontiersin.org

Table 1: Potential Sustainable Synthetic Pathways for Investigation

| Synthetic Strategy | Key Advantages | Potential Catalysts/Mediators | Parameters to Investigate |

|---|---|---|---|

| Electrochemical Synthesis | Metal-free, oxidant-free, mild conditions rsc.org | Graphite electrodes, KI as redox mediator researchgate.net | Current density, solvent, electrolyte, reaction time |

| Ionic Liquid Catalysis | Recyclable catalyst, solvent-free potential rsc.org | Choline hydroxide | Catalyst loading, temperature, substrate scope |

| Ecocatalysis | Biosourced, sustainable, mild conditions mdpi.com | "Eco-MgZnOx" from hyperaccumulating plants mdpi.com | Catalyst preparation, reusability, reaction mechanism |

| PEG-Mediated Synthesis | Benign solvent, room temperature, simple setup frontiersin.org | KI/K2CO3 in PEG-400 | Substrate concentration, PEG grade, catalyst ratio |

Investigation of Expanded Reactivity Profiles and Catalytic Applications

The acyl phosphonate (B1237965) moiety is a versatile functional group with significant potential in organic synthesis. Future studies on this compound should focus on its unique reactivity, particularly how the electron-withdrawing fluorine atom influences its behavior.

Acyl phosphonates are known to be excellent hydrogen-bond acceptors, a property that can be exploited in asymmetric organocatalysis using chiral thioureas or squaramides. nih.gov This allows them to act as "masked" ester or amide equivalents in stereoselective conjugate additions. nih.gov The fluorine atom in this compound could modulate the electrophilicity of the carbonyl carbon and the hydrogen-bonding affinity, potentially leading to novel reactivity or enhanced selectivity in reactions like the Mukaiyama-Michael addition. nih.gov Furthermore, the phosphonate group itself is a powerful coordinating ligand for metal ions, opening the door to creating novel heterogeneous catalysts. scispace.com Research into metal-phosphonate frameworks (MOFs) or layered metal phosphonates incorporating this molecule could yield robust and recyclable catalysts for a range of organic transformations, including reductions, oxidations, and C-C bond-forming reactions. scispace.commdpi.com

Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. The development of advanced spectroscopic methods for real-time, in situ monitoring of reactions involving this compound is a significant research opportunity.

Given the presence of multiple unique nuclei (¹H, ¹³C, ¹⁹F, ³¹P), Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. cwejournal.org In particular, ³¹P NMR can provide direct insight into the fate of the phosphonate group during a reaction, while ¹⁹F NMR can probe changes in the electronic environment of the fluorophenyl moiety. cwejournal.org Beyond NMR, fluorescence spectroscopy offers high sensitivity for real-time detection. researchgate.net While the parent molecule is not intrinsically fluorescent, future work could focus on designing reaction systems where a fluorescent product is formed or quenched, allowing for continuous monitoring. nih.gov For example, designing a reaction where the acyl phosphonate reacts with a fluorogenic amine could allow for precise kinetic analysis. Another advanced technique is the use of near-infrared (NIR) fluorescent probes that can detect interactions with biological molecules like enzymes, which could be inhibited by the phosphonate. nih.gov

Table 2: Spectroscopic Techniques for In Situ Monitoring

| Technique | Target Nucleus/Principle | Potential Information Gained | Reference Application |

|---|---|---|---|

| ³¹P NMR | Phosphorus-31 nucleus | Direct monitoring of P-containing intermediates and products. | Characterizing organophosphorus compounds and their reactions. cwejournal.org |

| ¹⁹F NMR | Fluorine-19 nucleus | Probing electronic changes at the aromatic ring. | Studying reactions of fluorinated molecules. cwejournal.org |

| FTIR Spectroscopy | Vibrational modes (P=O, C=O) | Tracking the conversion of carbonyl and phosphoryl groups. | Monitoring the phosphoryl stretch in organophosphates. researchgate.net |

| Fluorescence Spectroscopy | Emission from fluorescent species | Highly sensitive kinetic analysis and endpoint detection. | Developing real-time enzymatic sensors for organophosphates. researchgate.netnih.gov |

Integration into Supramolecular Chemistry and Advanced Materials Science

The structural features of this compound make it an attractive building block for supramolecular assemblies and advanced materials. The phosphonate group is an effective anion binding site, while the fluorinated phenyl ring can participate in non-covalent interactions like π-π stacking and halogen bonding.

In supramolecular chemistry, the phosphonate moiety is known to bind strongly with specialized host molecules like nanojars, a research area that is still underexplored. nih.gov The specific electronic properties conferred by the fluorine atom could be harnessed to create highly selective host-guest systems for sensing or sequestration applications. In materials science, phosphonates are used to create hybrid organic-inorganic materials with high thermal and chemical stability. scispace.com Future research could focus on using this compound as a precursor for phosphonate-based Metal-Organic Frameworks (MOFs) or layered metal phosphonates. scispace.com These materials have potential applications in gas storage, catalysis, and proton conduction, where the fluorine substituent could be used to tune the hydrophobicity and electronic properties of the material's pores. scispace.comnih.gov

Synergistic Computational and Experimental Approaches for Mechanism Elucidation and Design

The synergy between computational modeling and experimental work provides a powerful paradigm for modern chemical research. This dual approach is particularly well-suited for exploring the future potential of this compound.

In silico screening tools can predict properties and potential biological activities, guiding experimental efforts toward the most promising applications. rsc.org For instance, Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition state energies, and spectroscopic signatures. nih.gov This information is invaluable for understanding complex reaction mechanisms, such as its decomposition on catalytic surfaces or its role in organocatalytic cycles. nih.gov Combining these theoretical predictions with experimental data from techniques like Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) or detailed kinetic studies can provide a complete picture of the molecule's reactivity. nih.gov This integrated approach allows for the rational design of new catalysts, materials, and reactions, accelerating the discovery process and minimizing trial-and-error experimentation. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for dimethyl (4-fluorobenzoyl)phosphonate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, dimethyl phosphite derivatives are often prepared by reacting phosphorylating agents (e.g., POCl₃) with fluorinated aromatic alcohols under anhydrous conditions. Optimizing stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity (e.g., dichloromethane or THF) improves yields . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity (>97%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The 4-fluorobenzoyl group shows distinct aromatic splitting patterns and a downfield-shifted carbonyl carbon (~165–170 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 19.761 Å, b = 15.781 Å) confirm molecular geometry and hydrogen-bonding networks .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Store at 2–8°C in airtight, amber glass vials to prevent hydrolysis. Stability tests (TGA/DSC) show decomposition onset at ~170°C. Avoid prolonged exposure to humidity (>60% RH) to minimize ester bond cleavage .

Q. What are the common applications of this compound in organic synthesis?

- Methodology : Used as a phosphorylating agent in:

- Peptide modifications : Introduces phosphonate groups at serine/threonine residues .

- Heterocycle synthesis : Facilitates pyrazole and benzothiazole ring formation via Kabachnik–Fields reactions .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology : The 4-fluorobenzoyl group acts as an electron-withdrawing ligand, stabilizing Pd(0) intermediates. Density Functional Theory (DFT) studies reveal a transmetalation step with a Gibbs energy barrier of ~25 kcal/mol, favoring aryl-phosphonate bond formation .

Q. How can trace impurities (e.g., hydrolyzed phosphonic acids) be quantified in this compound batches?

- Methodology : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Calibrate against spiked standards to achieve detection limits of <0.1% .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

- Methodology : Molecular dynamics simulations (AMBER force field) and QM/MM hybrid methods model solvation effects and transition states. The fluorobenzoyl group reduces electron density at the phosphorus center, increasing electrophilicity by ~15% .

Q. How can air-sensitive intermediates derived from this compound be handled safely?

- Methodology : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving diazo or Grignard reagents. Quench excess reagents with degassed methanol under nitrogen .

Q. What role does this compound play in synthesizing fluorinated bioactive heterocycles?

- Methodology : In benzothiazole synthesis, it acts as a phosphorylating agent, enabling C–N bond formation. For example, coupling with 6-methoxybenzothiazol-2-amine yields derivatives with antifungal activity (IC₅₀ = 8–12 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.